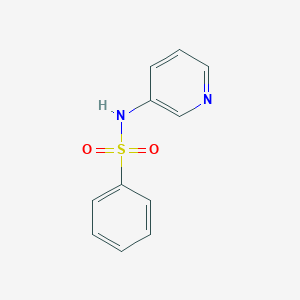
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid, also known as fenofibrate, is a synthetic drug used to treat high cholesterol and triglyceride levels. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. Fenofibrate has been widely used in clinical practice due to its efficacy and safety.
Wirkmechanismus
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver, resulting in reduced levels of triglycerides and LDL cholesterol. Fenofibrate also increases the production of HDL cholesterol by upregulating the expression of genes involved in HDL metabolism.
Biochemische Und Physiologische Effekte
Fenofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been found to improve insulin sensitivity, reduce inflammation, and enhance endothelial function. Fenofibrate has also been shown to have antioxidant effects, which may contribute to its protective effects against cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate has several advantages as a research tool. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating lipid metabolism and related pathways. Fenofibrate is also relatively safe and well-tolerated, with a low incidence of side effects. However, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has some limitations as a research tool. It has a relatively narrow therapeutic window, and high doses can cause liver toxicity. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been shown to interact with other drugs, which may complicate experimental design.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid. One potential direction is the development of new formulations of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid that could improve its pharmacokinetic properties and reduce the risk of side effects. Another area of research is the investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid's effects on other metabolic pathways, such as glucose metabolism and inflammation. Finally, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid could be studied in combination with other drugs to determine whether it could enhance their therapeutic effects.
Synthesemethoden
Fenofibrate can be synthesized through a multistep process involving the condensation of 2,4,6-trimethylbenzaldehyde with malonic acid followed by decarboxylation and esterification. The final product is obtained by reacting the resulting acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been extensively studied and optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been widely studied for its therapeutic effects on dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. It has been shown to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of HDL cholesterol. Fenofibrate has also been studied for its potential benefits in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary heart disease. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been investigated for its anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Eigenschaften
CAS-Nummer |
3901-04-0 |
|---|---|
Produktname |
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid |
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C17H18O2/c1-11-9-12(2)15(13(3)10-11)16(17(18)19)14-7-5-4-6-8-14/h4-10,16H,1-3H3,(H,18,19) |
InChI-Schlüssel |
RYZVPLVIQGWEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




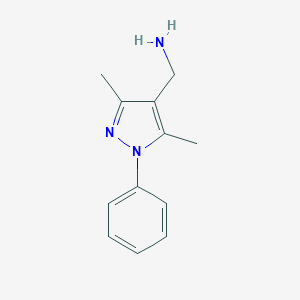
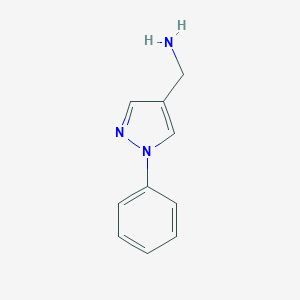
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
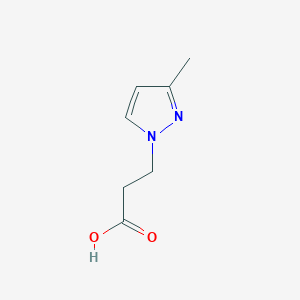
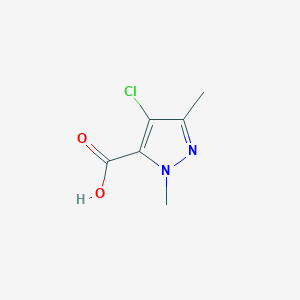
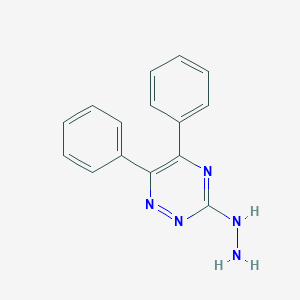
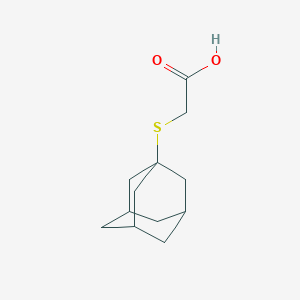
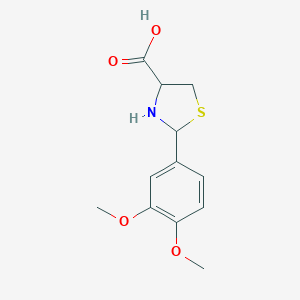
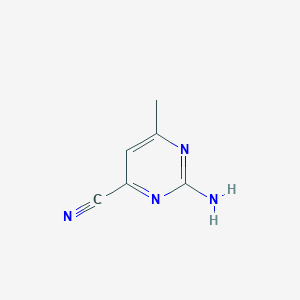
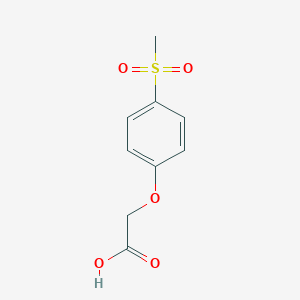
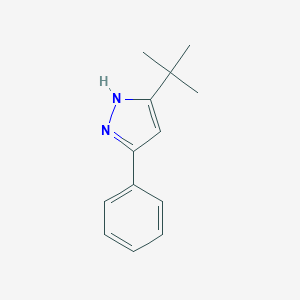
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
